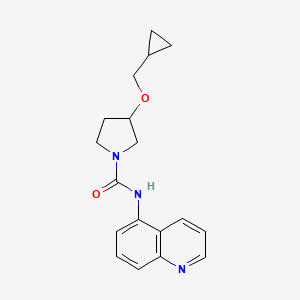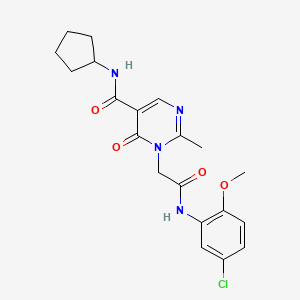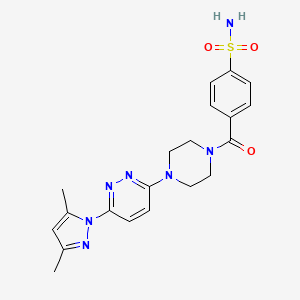![molecular formula C14H12N2O2S B2895466 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-84-3](/img/structure/B2895466.png)
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential as anti-PI3K agents, which makes them a fruitful target for cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . The titled compound was purified using flash column chromatography and separated as a light beige powder .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[2,3-d]pyrimidine skeleton, which is a tricyclic system . The compound maintains the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as an anti-PI3K agent . It has shown good enzymatic inhibitory activity on PI3Kβ & PI3Kγ .Physical And Chemical Properties Analysis
The compound is a light beige powder with a melting point of 216–218 °C . Its 1H-NMR spectrum has been reported .Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, have shown potential anticancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a crucial role in cancer cell growth . In vitro tests showed that these compounds could inhibit VEGFR-2 and prevent the growth of two types of cancer cells, MCF-7 and HepG2 .
Anti-Proliferative Evaluation
These compounds have also been evaluated for their anti-proliferative effects . One of the compounds exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
Apoptosis Induction
Further studies revealed that these compounds could induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Molecular Docking and Dynamics Simulations
Computational techniques were used to investigate the molecular interactions of these compounds with VEGFR-2 . Molecular docking and dynamics simulations were performed to assess the structural and energetic features of the complex .
Drug Development Potential
Computational ADMET and toxicity studies were conducted to evaluate the potential of these compounds for drug development . The results suggested that these compounds could be promising anticancer agents that may provide effective treatment options for cancer patients .
Synthetic Approaches
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These methods could potentially be used to synthesize “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and other similar compounds .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines have been reported to inhibit various targets such as the epidermal growth factor receptor (egfr) in egfr-driven diseases and the cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis .
Mode of Action
berghei .
Biochemical Pathways
For example, some thieno[3,2-d]pyrimidines have been shown to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages .
Result of Action
Thieno[3,2-d]pyrimidines have been reported to possess cytotoxic activity on almost all cancer cell lines .
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJORBKHZBORPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)

![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)


![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)

![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)
